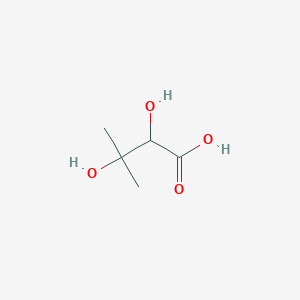

2,3-Dihydroxy-3-methylbutanoic acid

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción de NSC 181496 implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo en el compuesto le permiten formar enlaces de hidrógeno con enzimas y otras proteínas, potencialmente inhibiendo su actividad o alterando su función. Esta interacción puede afectar varias vías bioquímicas, lo que lleva a cambios en los procesos celulares .

Compuestos Similares:

Ácido 2,3-dihidroxibutanoico: Similar en estructura pero carece del grupo metilo en la posición 3.

Ácido 2,3-dihidroxi-3-etilbutanoico: Similar pero tiene un grupo etilo en lugar de un grupo metilo en la posición 3.

Unicidad: NSC 181496 es único debido a su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas. La presencia de dos grupos hidroxilo y un grupo metilo en posiciones específicas permite interacciones únicas con moléculas biológicas y lo convierte en un compuesto valioso en diversas aplicaciones de investigación .

Análisis Bioquímico

Biochemical Properties

2,3-Dihydroxy-3-methylbutanoic acid plays a significant role in biochemical reactions. It acts by activating the mTOR signaling pathway to promote the synthesis of new muscle proteins and reduce the breakdown of existing proteins . This compound is an intermediate in valine, leucine, and isoleucine biosynthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on protein synthesis. By activating the mTOR signaling pathway, it promotes the synthesis of new muscle proteins, thereby increasing muscle mass and improving recovery from exercise .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the mTOR signaling pathway. This pathway is crucial for protein synthesis and muscle growth. Activation of this pathway leads to increased synthesis of new muscle proteins and reduced breakdown of existing proteins .

Metabolic Pathways

This compound is involved in the metabolic pathways of valine, leucine, and isoleucine biosynthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de NSC 181496 se puede lograr a través de varias reacciones químicas. Un método común implica la hidroxilación de derivados del ácido isovalérico. Este proceso típicamente requiere el uso de agentes oxidantes fuertes y catalizadores específicos para asegurar la adición selectiva de grupos hidroxilo en las posiciones deseadas .

Métodos de Producción Industrial: En un entorno industrial, la producción de NSC 181496 puede implicar reacciones de hidroxilación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, como la temperatura, la presión y las concentraciones de los reactivos, asegurando altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: NSC 181496 sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar aún más para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos hidroxilo en átomos de hidrógeno, formando ácido isovalérico.

Sustitución: Los grupos hidroxilo pueden ser sustituidos por otros grupos funcionales como halógenos o grupos alquilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de halogenación a menudo usan reactivos como cloruro de tionilo o tribromuro de fósforo.

Productos Principales:

Oxidación: Formación de ácido 2,3-dicetobutanoico.

Reducción: Formación de ácido isovalérico.

Sustitución: Formación de ácido 2,3-dihalo-3-metilbutanoico.

Aplicaciones Científicas De Investigación

NSC 181496 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis orgánica, particularmente en la síntesis de moléculas complejas y productos naturales.

Biología: El compuesto se estudia por su posible papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.

Comparación Con Compuestos Similares

2,3-Dihydroxybutanoic acid: Similar in structure but lacks the methyl group at position 3.

2,3-Dihydroxy-3-ethylbutanoic acid: Similar but has an ethyl group instead of a methyl group at position 3.

Uniqueness: NSC 181496 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups and a methyl group at specific positions allows for unique interactions with biological molecules and makes it a valuable compound in various research applications .

Actividad Biológica

2,3-Dihydroxy-3-methylbutanoic acid (also known as (R)-2,3-dihydroxy-isovalerate) is a hydroxy fatty acid that plays a significant role in various metabolic pathways, particularly in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This compound has garnered attention for its potential biological activities and implications in metabolic disorders.

- Chemical Formula : CHO

- Molecular Weight : 133.12 g/mol

- IUPAC Name : (2R)-2,3-dihydroxy-3-methylbutanoate

- CAS Number : Not available

Metabolic Role

This compound is an intermediate in the biosynthesis of branched-chain amino acids. It is generated from 3-hydroxy-3-methyl-2-oxobutanoic acid through the action of the enzyme ketol-acid reductoisomerase (EC 1.1.1.86), and subsequently converted to 2-oxoisovalerate via dihydroxy-acid dehydratase (EC 4.2.1.9) . This pathway is crucial for maintaining amino acid homeostasis and energy metabolism in various organisms.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound possess potent antioxidant properties. These properties are vital for mitigating oxidative stress, which is implicated in various diseases including cardiovascular diseases and neurodegenerative disorders .

Clinical Case Studies

A notable case study involved two patients diagnosed with short-chain enoyl-CoA hydratase deficiency (SCEH). Urine metabolic examinations revealed increased levels of 2,3-dihydroxy-2-methylbutyric acid, a related compound, which served as a diagnostic marker for the condition. The patients were treated with a valine-restricted diet and N-acetylcysteine supplementation, leading to improved clinical outcomes .

Table: Summary of Biological Activities

Additional Findings

Research has shown that alterations in the levels of branched-chain amino acids and their metabolites are associated with various metabolic disorders. For instance, altered levels of these compounds have been correlated with the severity of conditions like obesity and insulin resistance .

Propiedades

IUPAC Name |

2,3-dihydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEYKUFKXGDTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292206 | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1756-18-9 | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1756-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,beta-Dihydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001756189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1756-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.